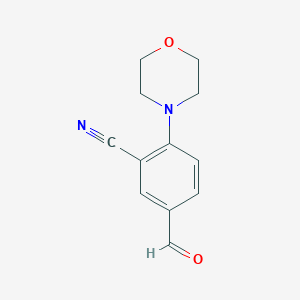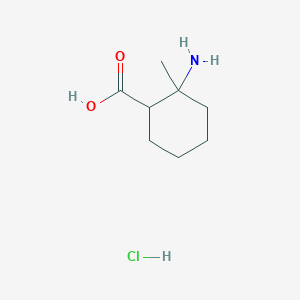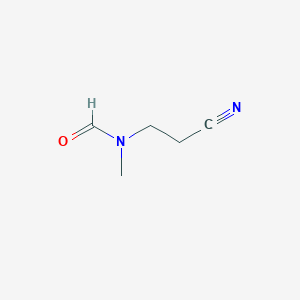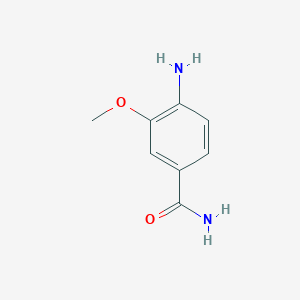
3-Amino-6-fluoroquinoline dihydrochloride
Übersicht
Beschreibung
3-Amino-6-fluoroquinoline dihydrochloride is a chemical compound with the CAS Number: 1266226-23-6 . Its molecular weight is 235.09 . The IUPAC name for this compound is 6-fluoro-3-quinolinamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Amino-6-fluoroquinoline dihydrochloride is represented by the linear formula C9H9Cl2FN2 . The InChI code for this compound is 1S/C9H7FN2.2ClH/c10-7-1-2-9-6 (3-7)4-8 (11)5-12-9;;/h1-5H,11H2;2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-6-fluoroquinoline dihydrochloride include a molecular weight of 235.09 . The compound’s linear formula is C9H9Cl2FN2 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Potent Antibacterial Properties : A study by Kuramoto et al. (2003) revealed that certain quinolone derivatives, including those related to 3-Amino-6-fluoroquinoline, exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This finding suggests its potential application in developing new antibacterial drugs (Kuramoto et al., 2003).
Fluorometric Analysis
- Use in Fluorometric Determination : Research by Ibrahim et al. (1989) highlighted the use of aminoquinoline compounds in fluorometric methods for determining various substances, demonstrating its utility in analytical chemistry, especially in biological and pharmaceutical analyses (Ibrahim et al., 1989).
Antifungal Activity
- Antifungal Applications : Xu et al. (2007) found that certain fluoroquinolone derivatives, which are structurally related to 3-Amino-6-fluoroquinoline, possess good antifungal activities. This opens avenues for its use in developing new antifungal agents (Xu et al., 2007).
Antimycobacterial Properties
- Effectiveness Against Mycobacterium Tuberculosis : A study by Senthilkumar et al. (2009) indicated that certain novel fluoroquinolones exhibit significant antimycobacterial in vitro and in vivo activities against Mycobacterium tuberculosis, suggesting a potential role for 3-Amino-6-fluoroquinoline derivatives in treating tuberculosis (Senthilkumar et al., 2009).
Anticancer Properties
- Potential in Cancer Therapy : Perković et al. (2016) synthesized and evaluated primaquine derivatives for biological activity, including anticancer properties. This research points to the possibility of using 3-Amino-6-fluoroquinoline derivatives in developing new cancer therapeutics (Perković et al., 2016).
Broad Spectrum Antimicrobial Potency
- Antimicrobial Applications : Desai et al. (2012) described the synthesis of new quinoline-based derivatives that showed broad spectrum antimicrobial potency. This indicates the potential of 3-Amino-6-fluoroquinoline in antimicrobial drug development (Desai et al., 2012).
Eigenschaften
IUPAC Name |
6-fluoroquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;;/h1-5H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKAPUVYEGMWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-fluoroquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



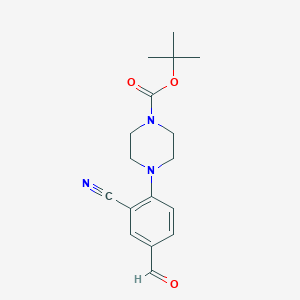
![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)
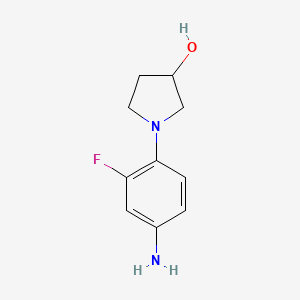
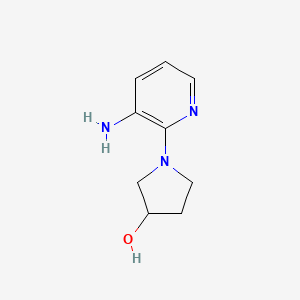
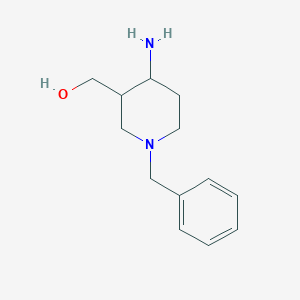
![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)
